4-Ethyl-4-methylhex-1-ene
Description
4-Ethyl-4-methylhex-1-ene (C₉H₁₈) is a branched alkene with a terminal double bond at the first carbon and substituents (ethyl and methyl groups) at the fourth carbon. Its structure imparts unique steric and electronic properties, influencing reactivity, stability, and applications in organic synthesis. Key features include:
- Molecular formula: C₉H₁₈.
- IUPAC name: 4-Ethyl-4-methylhex-1-ene.
- Structure: CH₂=CH-C(CH₂CH₃)(CH₃)-CH₂-CH₂-CH₃.
The compound’s branching reduces symmetry, affecting crystallization behavior and intermolecular interactions. Its terminal alkene group makes it reactive in addition and polymerization reactions.
Properties
Molecular Formula |
C9H18 |
|---|---|
Molecular Weight |
126.24 g/mol |
IUPAC Name |
4-ethyl-4-methylhex-1-ene |
InChI |
InChI=1S/C9H18/c1-5-8-9(4,6-2)7-3/h5H,1,6-8H2,2-4H3 |
InChI Key |
ZJKDKMLLZYWMBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-4-methylhex-1-ene can be synthesized through various methods. One common approach involves the alkylation of 4-methyl-1-pentene with ethyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, 4-Ethyl-4-methylhex-1-ene can be produced via catalytic dehydrogenation of the corresponding alkane, 4-ethyl-4-methylhexane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methylhex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of 4-Ethyl-4-methylhex-1-ene in the presence of a metal catalyst like palladium on carbon can yield 4-ethyl-4-methylhexane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 4-Ethyl-4-methylhexanol, 4-Ethyl-4-methylhexanal, or 4-Ethyl-4-methylhexanoic acid.
Reduction: 4-Ethyl-4-methylhexane.
Substitution: 4-Ethyl-4-methyl-1,2-dibromohexane or 4-Ethyl-4-methyl-1,2-dichlorohexane.
Scientific Research Applications
4-Ethyl-4-methylhex-1-ene is utilized in various scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of alkenes with biological macromolecules.
Medicine: Research into the pharmacological properties of derivatives of 4-Ethyl-4-methylhex-1-ene is ongoing.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methylhex-1-ene in chemical reactions involves the interaction of the π-electrons in the double bond with various reagents. For example, in halogenation reactions, the π-electrons interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate, which then undergoes nucleophilic attack to form the final product.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Ethyl-4-methylhex-1-ene , comparisons with structurally related alkenes are critical. Below is a hypothetical framework for such a comparison (specific data would require experimental validation):
Structural Analogues
| Compound | Structure | Branching Position | Double Bond Position | Key Features |
|---|---|---|---|---|
| 4-Ethyl-4-methylhex-1-ene | CH₂=CH-C(CH₂CH₃)(CH₃)-CH₂-CH₂-CH₃ | C4 | C1-C2 | High steric hindrance |
| 3-Ethyl-3-methylhex-1-ene | CH₂=CH-CH₂-C(CH₂CH₃)(CH₃)-CH₂-CH₃ | C3 | C1-C2 | Moderate steric effects |
| 4-Ethylhex-1-ene | CH₂=CH-CH₂-CH(CH₂CH₃)-CH₂-CH₃ | C4 | C1-C2 | Less branching, lower stability |
Reactivity and Stability
- Thermodynamic Stability : Increased branching may stabilize the alkene via hyperconjugation, though steric strain could offset this effect .
Spectroscopic Properties
- ¹³C NMR : Branching at C4 would split signals for neighboring carbons, distinguishing it from linear isomers.
- IR Spectroscopy: The C=C stretch (~1640 cm⁻¹) might show minor shifts due to substituent electronic effects.
Limitations of Current Evidence
- Experimental studies : E.g., Journal of Organic Chemistry articles on branched alkene reactivity.
- Computational analyses : Molecular dynamics simulations to compare steric strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
